4-(2-Amino-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester 4-(2-Amino-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458052
InChI: InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-6-4-9(5-7-15)14-10(16)8-13/h9H,4-8,13H2,1-3H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CN
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol

4-(2-Amino-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13458052

Molecular Formula: C12H23N3O3

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Amino-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C12H23N3O3
Molecular Weight 257.33 g/mol
IUPAC Name tert-butyl 4-[(2-aminoacetyl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-6-4-9(5-7-15)14-10(16)8-13/h9H,4-8,13H2,1-3H3,(H,14,16)
Standard InChI Key YOZHOUHOIJAYKP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CN
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CN

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound, with the IUPAC name tert-butyl 4-[(2-aminoacetyl)amino]piperidine-1-carboxylate, has the molecular formula C₁₂H₂₃N₃O₃ and a molecular weight of 257.33 g/mol . Its structure features a piperidine ring substituted at the 4-position with an amino-acetylamino group and a tert-butyl ester at the 1-position (Figure 1).

Figure 1:

  • SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CN

  • InChIKey: YOZHOUHOIJAYKP-UHFFFAOYSA-N .

Physicochemical Properties

Key properties include:

PropertyValue
Topological Polar Surface Area (TPSA)81.58 Ų
LogP (Partition Coefficient)0.67
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The moderate LogP value suggests balanced lipophilicity, while the high TPSA indicates solubility in polar solvents, making it suitable for aqueous reaction conditions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Piperidine Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using Boc anhydride under basic conditions .

  • Aminoacetylation: The 4-position amine is acetylated with 2-aminoacetyl chloride or via a coupling reagent (e.g., HATU) to introduce the amino-acetylamino group.

  • Purification: Chromatographic methods (e.g., silica gel column) yield the final product with >95% purity .

Example Protocol:

  • React tert-butyl 4-aminopiperidine-1-carboxylate (1 equiv.) with 2-aminoacetic acid (1.2 equiv.) in DMF using HATU and DIPEA. Purify via flash chromatography (ethyl acetate/heptane) .

Analytical Characterization

  • NMR: ¹H NMR (CDCl₃) shows signals at δ 1.44 (s, 9H, Boc), 3.20–3.40 (m, 4H, piperidine), and 6.80 (br s, 1H, NH) .

  • MS: ESI-MS m/z 258.2 [M+H]⁺ .

Applications in Drug Discovery

Intermediate for Bioactive Molecules

The compound’s reactive sites (amine and ester) enable derivatization for:

  • Kinase Inhibitors: Piperidine scaffolds are prevalent in kinase-targeted therapies (e.g., JAK/STAT inhibitors).

  • GPCR Modulators: The amino group facilitates interactions with G-protein-coupled receptors, aiding in CNS drug development.

Case Study: Anticancer Prodrugs

A 2023 study highlighted analogs of this compound as intermediates in glutamine antagonist prodrugs (e.g., DON analogs), which exhibit tumor-selective cytotoxicity . The tert-butyl ester enhances metabolic stability, reducing off-target toxicity .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion
H315/H319 (Skin/Eye irritation)Use gloves/eye protection
H335 (Respiratory irritation)Use ventilation

Data from safety sheets indicate the need for PPE and proper handling .

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferenceApplication
(R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylateSubstituent at 3-positionChiral intermediates
3-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylateMethyl spacerEnhanced metabolic stability

The 4-position substitution in the target compound optimizes steric accessibility for enzyme binding compared to 3-position analogs.

Future Directions

Targeted Drug Delivery

Functionalizing the amino group with tumor-targeting moieties (e.g., folate conjugates) could enhance selectivity, building on prodrug strategies .

Green Chemistry Approaches

Exploring biocatalytic methods for Boc deprotection or acetylation could reduce reliance on hazardous reagents (e.g., TFA) .

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